

Overcoming interference in enzymatic assays for D-lactic acid

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Compound of Interest

Compound Name: *Ac-Lys-D-Ala-D-lactic acid*

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Technical Support Center: D-Lactic Acid Enzymatic Assays

Welcome to the technical support center for enzymatic D-lactic acid assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges encountered during the quantification of D-lactic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High background signal or false positives in my D-lactic acid assay.

- Question: I am observing a high background signal in my negative controls, or my samples are showing unexpectedly high D-lactic acid concentrations. What could be the cause?
- Answer: High background or false positives in D-lactic acid assays can stem from several sources. A primary cause is the presence of interfering substances in the sample that can also generate a signal in the assay. Common culprits include:
 - L-lactic acid and L-lactate dehydrogenase (L-LDH): If your sample contains high levels of L-lactic acid and endogenous L-LDH, this can lead to the production of NADH, which is

often the molecule being measured in D-lactic acid assays.[1][2][3] This interference can result in an overestimation of D-lactic acid.[1]

- Pyruvate: Pyruvate is a product of the D-lactate dehydrogenase reaction. High initial concentrations of pyruvate in the sample can inhibit the enzyme, leading to inaccurate results.[4][5]
- Other interfering substances: Depending on the sample matrix, other compounds may interfere with the assay. For instance, in food and beverage samples, substances like ascorbic acid, tartaric acid, and citric acid have been reported to cause interference in some lactate biosensors.[6][7] For biological samples, ethylene glycol metabolites like glycolate and glyoxylic acid can cross-react with lactate oxidase-based assays, causing falsely elevated results.[8] Additionally, certain reagents used in sample preparation, such as EDTA, sodium dodecyl sulfate, sodium azide, NP-40, and TWEEN® 20, can interfere with the assay.

Issue 2: Low or no signal in my D-lactic acid assay.

- Question: My standards are working, but my samples are showing very low or no D-lactic acid, even when I expect it to be present. What could be the problem?
- Answer: A low or absent signal in your samples can be due to several factors:
 - Enzyme Inhibition: As mentioned, high concentrations of pyruvate in the sample can inhibit D-lactate dehydrogenase.[4][5] Other unknown inhibitors in your specific sample matrix could also be affecting the enzyme's activity.
 - Improper Sample Preparation: Endogenous enzyme activity in untreated samples can lead to the degradation of D-lactic acid before the assay is performed.[9] It is crucial to properly process and store samples to prevent this.
 - Incorrect Sample Dilution: The concentration of D-lactic acid in your sample may be outside the linear range of the assay.[10] If the concentration is too high, you will need to dilute the sample. Conversely, if the concentration is below the detection limit, you may need to concentrate the sample, if possible.

Issue 3: High variability between replicate measurements.

- Question: I am seeing significant differences in the readings between my replicate samples. What could be causing this inconsistency?
- Answer: High variability between replicates can be frustrating and can be caused by:
 - Inhomogeneous Sample: The D-lactic acid may not be evenly distributed throughout your sample, especially with solid or semi-solid samples like tissues or yogurt.[\[10\]](#)[\[11\]](#) Thorough homogenization is critical.
 - Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents is a common source of variability. Using calibrated pipettes and proper technique is essential.
 - Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Ensure that all components are at the recommended temperature and that the incubation steps are carried out consistently.[\[10\]](#)
 - Contamination: Cross-contamination between wells can lead to inconsistent results.[\[12\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in D-lactic acid assays?

A1: The most frequently encountered interfering substances are L-lactic acid, L-lactate dehydrogenase (L-LDH), and pyruvate.[\[1\]](#)[\[3\]](#)[\[4\]](#) Other substances specific to the sample matrix, such as other organic acids in food samples or metabolites in biological fluids, can also cause interference.[\[7\]](#)[\[8\]](#)

Q2: How can I remove protein interference from my samples?

A2: Deproteinization is a critical step for many sample types, especially biological fluids like serum and plasma.[\[1\]](#) Common methods include:

- Ultrafiltration: Using a molecular weight cut-off filter (e.g., 10 kDa) can effectively remove proteins and enzymes like L-LDH.[\[1\]](#)[\[9\]](#)
- Perchloric Acid (PCA) Precipitation: This method involves adding ice-cold PCA to the sample, followed by incubation on ice and centrifugation. The supernatant is then neutralized with a base like potassium hydroxide (KOH).[\[11\]](#)[\[13\]](#)

- Carrez Clarification: This procedure uses two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate), to precipitate proteins and other interfering substances.[\[10\]](#)

Q3: How can I minimize interference from L-lactic acid and L-LDH?

A3: Several strategies can be employed:

- Deproteinization: As mentioned above, removing L-LDH through ultrafiltration or precipitation will prevent it from reacting with L-lactic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- pH Adjustment: Inactivating L-LDH by adjusting the sample pH to approximately 11.5 with sodium hydroxide (NaOH) has been shown to be effective.[\[2\]](#)[\[3\]](#)
- Sample Blank: For some assays, running a sample blank that omits the D-lactate dehydrogenase can help to subtract the background signal generated by L-LDH and other interfering substances.[\[1\]](#)[\[9\]](#)

Q4: What should I do if I suspect pyruvate is interfering with my assay?

A4: To overcome pyruvate inhibition, you can:

- Include Pyruvate Oxidase: Adding pyruvate oxidase to the reaction mixture can remove accumulating pyruvate, thus preventing the inhibition of lactate dehydrogenase.[\[4\]](#)
- Drive the Reaction Forward: Many commercial kits include a "trapping" reaction to remove pyruvate as it is formed. For example, the conversion of pyruvate to D-alanine using D-glutamate-pyruvate transaminase (D-GPT) in the presence of excess D-glutamate can shift the equilibrium of the D-lactate dehydrogenase reaction.[\[10\]](#)[\[14\]](#)

Q5: How can I validate my assay for a new or complex sample type?

A5: When working with a new sample matrix, it's important to perform in-house validation.[\[11\]](#)

This can include:

- Spike and Recovery: Add a known amount of D-lactic acid to your sample matrix and measure the recovery. A good recovery rate (typically 80-120%) indicates that the assay is

performing well with your sample.[2][15]

- Linearity of Dilution: Dilute your sample and check if the measured D-lactic acid concentration is proportional to the dilution factor. This helps to identify any matrix effects.

Data Presentation

Table 1: Common Interferences and Mitigation Strategies

Interfering Substance	Sample Type(s)	Effect on Assay	Mitigation Strategy	Reference(s)
L-lactic acid & L-LDH	Biological fluids (serum, plasma), tissue homogenates	False positive (overestimation of D-lactic acid)	Deproteinization (ultrafiltration, acid precipitation), pH inactivation of L-LDH, sample blank correction	[1] [3] [9]
Pyruvate	Biological fluids, cell culture media	Enzyme inhibition (underestimation of D-lactic acid)	Inclusion of pyruvate oxidase in the assay, use of a pyruvate "trapping" reaction (e.g., with D-GPT)	[4] [5] [10] [14]
Ascorbic Acid	Food and beverage samples	Signal interference	Dilution of sample, use of specific biosensors with reduced sensitivity to ascorbic acid	[7]
Ethylene Glycol Metabolites	Biological fluids (in cases of poisoning)	False positive (cross-reactivity with lactate oxidase)	Use of an assay method not based on lactate oxidase, confirmation with a different analytical method (e.g., chromatography)	[8]
Common Lab Reagents	All	Assay interference	Avoidance in sample preparation,	

(EDTA, SDS,
Azide, etc.)

checking kit
manufacturer's
list of interfering
substances

Table 2: Sample Preparation Method Comparison

Method	Principle	Advantages	Disadvantages	Suitable For	Reference(s)
Ultrafiltration	Size exclusion to remove macromolecules	Good recovery, effectively removes enzymes	Can be time-consuming, potential for membrane clogging with viscous samples	Serum, plasma, other biological fluids	[1] [9]
Perchloric Acid (PCA) Precipitation	Acid denaturation and precipitation of proteins	Rapid and effective for deproteinization	Requires careful neutralization, can dilute the sample	Tissue homogenates, cell lysates	[11] [13]
Carrez Clarification	Co-precipitation of proteins and other substances	Effective for clarifying colored or turbid samples	Involves multiple reagent additions, may not be suitable for all sample types	Milk, yogurt, wine, other food samples	[10]
pH Inactivation	High pH denatures L-LDH	Simple and rapid, requires minimal sample manipulation	May not be effective for all enzymes, requires careful pH control	Plasma	[2] [3]

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

- Homogenization (for solid samples): Accurately weigh approximately 5 g of the tissue or other solid sample. Add 20 mL of 1 M perchloric acid and homogenize for 2 minutes using a suitable homogenizer.[11] For cell samples (e.g., 2×10^6 cells), they can be homogenized in 100 μ L of assay buffer.[9]
- Precipitation: For liquid samples like plasma or serum, add ice-cold PCA to a final concentration of 1 M. Vortex briefly.[13]
- Incubation: Incubate the mixture on ice for 5-10 minutes to allow for complete protein precipitation.[13]
- Centrifugation: Centrifuge the homogenate at 10,000-13,000 x g for 2-10 minutes at 4°C.[9][13]
- Neutralization: Carefully transfer the supernatant to a new tube. To neutralize the sample and precipitate the excess PCA, add ice-cold 2 M potassium hydroxide (KOH) (approximately 34% of the supernatant volume). Vortex briefly.[13]
- Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet the potassium perchlorate precipitate.
- Collection: The resulting supernatant is the deproteinized sample, ready for use in the D-lactic acid assay.

Protocol 2: General Enzymatic Assay for D-Lactic Acid (D-LDH based)

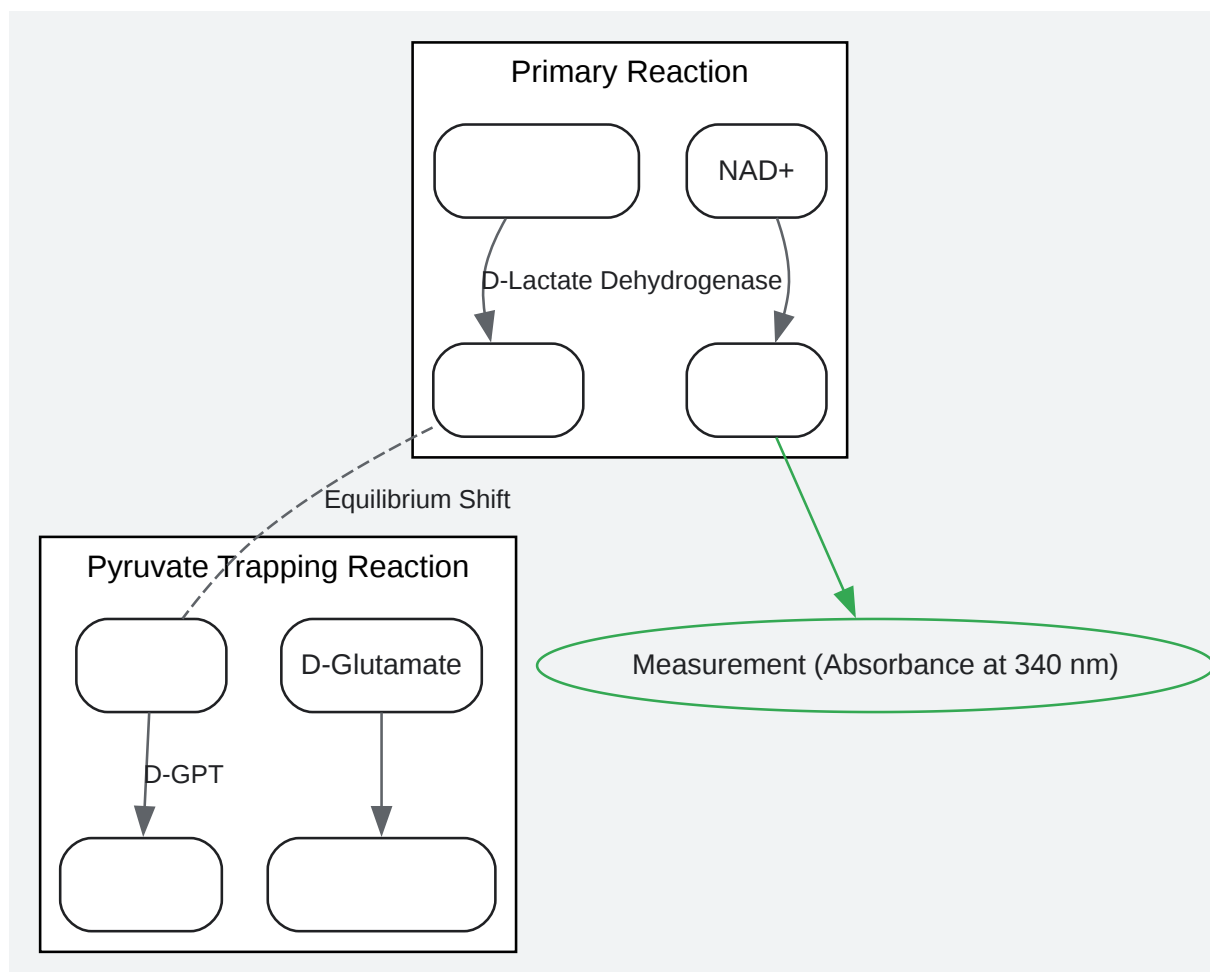
Note: This is a generalized protocol. Always refer to the specific instructions provided with your assay kit.

- Reagent Preparation: Prepare all reagents, including assay buffer, enzyme mix, substrate mix, and standards, as described in the kit manual.[9][13] Allow all reagents to equilibrate to room temperature before use.[13]

- **Standard Curve Preparation:** Prepare a series of D-lactic acid standards by diluting the provided stock solution in the assay buffer. A typical range might be from 0 to 10 nmol/well.
[9]
- **Sample Preparation:** Prepare your samples as described in the appropriate sample preparation protocol (e.g., deproteinization). Dilute the samples if necessary to ensure the D-lactic acid concentration falls within the linear range of the standard curve.[10]
- **Assay Reaction:**
 - Pipette 50 μ L of each standard and sample into separate wells of a 96-well plate.[9]
 - To account for background from NADH or NADPH in the sample, prepare a sample blank for each sample by adding 50 μ L of the sample to a separate well.[9][13]
 - Prepare a Reaction Mix containing the assay buffer, substrate mix, and D-lactate dehydrogenase enzyme mix according to the kit instructions. For the sample blank wells, prepare a similar mix but omit the D-lactate dehydrogenase enzyme.[9]
 - Add 50 μ L of the appropriate Reaction Mix to each well.
- **Incubation:** Incubate the plate at room temperature (or as specified by the kit) for 30 minutes, protected from light.[9][13]
- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 450 nm for colorimetric assays or 340 nm for NADH-based assays) using a microplate reader.[9][10]
- **Calculation:**
 - Subtract the absorbance of the zero standard from all standard and sample readings.
 - For each sample, subtract the absorbance of the sample blank from the sample reading.
 - Plot the standard curve (absorbance vs. nmol D-lactic acid).
 - Determine the amount of D-lactic acid in your samples from the standard curve.

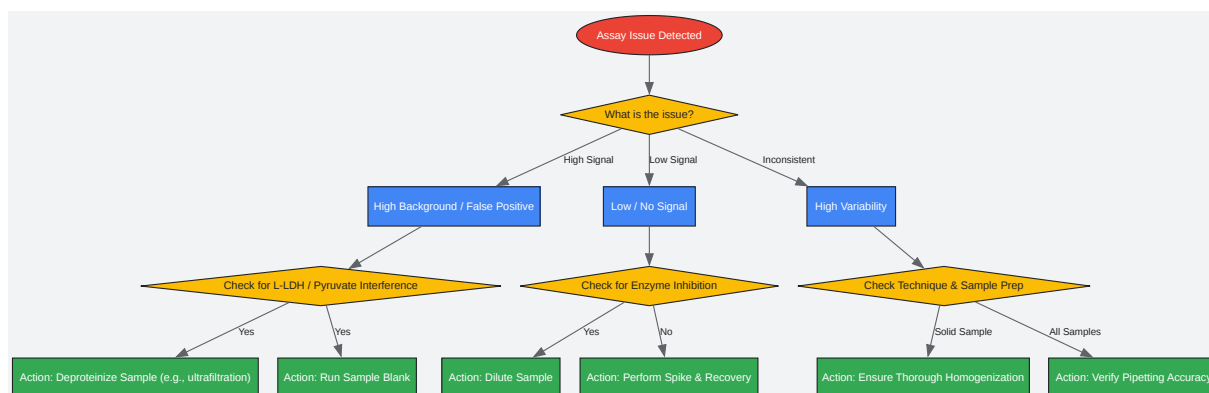
- Calculate the concentration of D-lactic acid in your original sample, accounting for any dilution factors.

Visualizations



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Caption: Enzymatic reaction for D-lactic acid measurement.



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References

- 1. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An automated plasma D-lactate assay with a new sample preparation method to prevent interference from L-lactate and L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Use of pyruvate oxidase to overcome pyruvate inhibition during the lactate to pyruvate reaction for assaying lactate dehydrogenase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excess exogenous pyruvate inhibits lactate dehydrogenase activity in live cells in an MCT1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. jg-biotech.com [jg-biotech.com]
- 13. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. epraise.com.tw [epraise.com.tw]
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